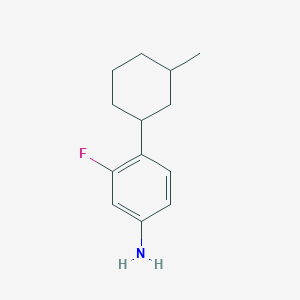

3-Fluoro-4-(3-methylcyclohexyl)aniline

Description

Contextualization within Substituted Aniline (B41778) Chemistry

Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of dyes, polymers, and pharmaceuticals. The reactivity and properties of the aniline core are profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents modulate the electron density of the benzene (B151609) ring and the basicity of the amino group through a combination of inductive and resonance effects.

The presence of substituents dictates the regioselectivity of further chemical transformations, such as electrophilic aromatic substitution. Electron-donating groups, like alkyls, typically enhance the reactivity of the ring and direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups, such as halogens, tend to deactivate the ring and can influence the directing effects.

In the case of 3-Fluoro-4-(3-methylcyclohexyl)aniline, the aniline ring is disubstituted. The fluorine atom at the C3 position acts as an electron-withdrawing group via induction, while the 3-methylcyclohexyl group at the C4 position is an electron-donating group. The interplay of these opposing electronic effects is a key feature of this molecule's chemistry.

Illustrative Physicochemical Properties of Substituted Anilines

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | pKa of Conjugate Acid |

|---|---|---|---|---|

| Aniline | C6H7N | 93.13 | 184.1 | 4.6 |

| 4-Methylaniline | C7H9N | 107.15 | 200.4 | 5.1 |

| 3-Fluoroaniline | C6H6FN | 111.12 | 186.1 | 3.5 |

| 4-Cyclohexylaniline | C12H17N | 175.27 | 295.0 | 5.2 |

Significance of Fluorinated Cyclohexyl Anilines in Synthetic Methodologies

The incorporation of fluorine into organic molecules is a widely employed strategy in modern drug discovery and materials science. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can significantly alter the physicochemical and biological properties of a parent compound. In the context of anilines, fluorination can modulate basicity, lipophilicity, and metabolic stability.

The presence of a cyclohexyl group, particularly a substituted one like 3-methylcyclohexyl, introduces a three-dimensional, lipophilic character to the molecule. This bulky alkyl substituent can influence the molecule's conformation and its interactions with other molecules or biological targets. The synthesis of such specifically substituted anilines often requires multi-step synthetic sequences, showcasing advanced methodologies in organic synthesis.

The combination of a fluorine atom and a cyclohexyl group on an aniline ring, as seen in this compound, presents a unique synthetic target. The preparation of this compound would likely involve strategies for the selective introduction of the fluoro and cyclohexyl moieties onto the aromatic ring, followed by the formation or unmasking of the aniline functionality. The development of efficient synthetic routes to such compounds is an active area of research, driven by the potential applications of these molecules as building blocks in the synthesis of more complex and functionalized structures. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C13H18FN |

|---|---|

Molecular Weight |

207.29 g/mol |

IUPAC Name |

3-fluoro-4-(3-methylcyclohexyl)aniline |

InChI |

InChI=1S/C13H18FN/c1-9-3-2-4-10(7-9)12-6-5-11(15)8-13(12)14/h5-6,8-10H,2-4,7,15H2,1H3 |

InChI Key |

NCCOPRZEAWCHPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)C2=C(C=C(C=C2)N)F |

Origin of Product |

United States |

Iii. Chemical Reactivity and Mechanistic Studies of 3 Fluoro 4 3 Methylcyclohexyl Aniline

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Fluorine-Substituted Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. acs.org For an SNAr reaction to proceed efficiently, the aromatic ring typically needs to be activated by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlatech.edu

In the case of 3-Fluoro-4-(3-methylcyclohexyl)aniline, the aromatic ring is substituted with two electron-donating groups: the strongly activating amino group (-NH₂) and the weakly activating 3-methylcyclohexyl group. wikipedia.orgwikipedia.org These groups increase the electron density of the benzene (B151609) ring, making it more nucleophilic and thus deactivating it towards nucleophilic attack. quora.com Consequently, SNAr reactions at the fluorine-substituted carbon are expected to be significantly disfavored under standard conditions.

For a successful SNAr reaction to occur on this molecule, the amino group would likely need to be modified into a strong electron-withdrawing group. For instance, conversion of the amine to a diazonium salt (-N₂⁺) would create an excellent leaving group and strongly activate the ring for nucleophilic substitution.

The mechanism of SNAr reactions can be either a stepwise process, proceeding through a Meisenheimer intermediate, or a concerted one. acs.orgresearchgate.net Theoretical studies, often employing Density Functional Theory (DFT), can elucidate the preferred pathway. diva-portal.org For reactions involving fluoride as a leaving group, a stepwise mechanism is often observed. acs.orgmdpi.com

Table 1: Predicted Reactivity of this compound in SNAr Reactions

| Reactant/Condition | Expected Product | Predicted Reactivity | Mechanistic Note |

|---|---|---|---|

| Strong Nucleophile (e.g., NaOCH₃) | No reaction | Very low | The electron-rich aromatic ring is deactivated towards nucleophilic attack. |

Electrophilic Aromatic Substitution on the Aniline (B41778) Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The amino group of the aniline core is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system. lkouniv.ac.inchemistrysteps.combyjus.com This donation stabilizes the cationic intermediate (sigma complex) formed during the reaction, particularly when the attack occurs at the ortho and para positions relative to the amine. wikipedia.org

In this compound, the positions ortho and para to the strongly activating amino group are positions 2 and 6 (ortho) and position 4 (para). Position 4 is already substituted with the 3-methylcyclohexyl group. Therefore, electrophilic attack is expected to be directed primarily to positions 2 and 6.

The regioselectivity of the substitution will be influenced by the other substituents:

Amino group (-NH₂): Strongly activating, ortho, para-directing.

Fluoro group (-F): Deactivating by induction but ortho, para-directing by resonance. wikipedia.org

3-Methylcyclohexyl group: Weakly activating by induction, ortho, para-directing.

The directing effects of the amino group will dominate. chemistrysteps.com Electrophiles will preferentially attack the positions most activated by the amino group, which are positions 2 and 6. Steric hindrance from the adjacent bulky 3-methylcyclohexyl group may slightly favor substitution at position 2 over position 6.

It is important to note that under strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺). byjus.compearson.com This group is strongly deactivating and a meta-director. pearson.com Thus, the reaction conditions can be tuned to favor different isomers.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Bromination | Br₂/FeBr₃ | 2-Bromo-5-fluoro-4-(3-methylcyclohexyl)aniline |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 5-Fluoro-4-(3-methylcyclohexyl)-2-nitroaniline |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-4-fluoro-5-(3-methylcyclohexyl)benzenesulfonic acid |

Reactivity of the Primary Amine Functionality

The primary amine group in this compound is a key site of reactivity. It can act as a nucleophile and a base, and it can be converted into other functional groups.

Acylation: Primary aromatic amines react with acid chlorides or anhydrides in the presence of a base (like pyridine) to form amides. ncert.nic.in This reaction, known as acylation, is often used to protect the amino group or to reduce its activating effect in electrophilic aromatic substitution.

Alkylation: The primary amine can also undergo alkylation with alkyl halides, though polyalkylation can be an issue. ncert.nic.in

Diazotization: Aromatic primary amines react with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form diazonium salts. organic-chemistry.orgbyjus.com This process is called diazotization. jove.com Aryl diazonium salts are versatile intermediates that can be converted into a wide variety of functional groups (e.g., -OH, -CN, -I, -Br) through Sandmeyer and related reactions. masterorganicchemistry.com

Table 3: Common Reactions of the Primary Amine in this compound

| Reaction | Reagents | Product |

|---|---|---|

| Acylation | Acetic anhydride, pyridine (B92270) | N-(3-Fluoro-4-(3-methylcyclohexyl)phenyl)acetamide |

| Diazotization | NaNO₂, HCl, 0-5 °C | 3-Fluoro-4-(3-methylcyclohexyl)benzenediazonium chloride |

Stereochemical Considerations in Reactions Involving the Methylcyclohexyl Group

The 3-methylcyclohexyl group introduces stereoisomerism into the molecule. The methyl group can be either cis or trans with respect to the aromatic ring attachment point. These two diastereomers can potentially exhibit different chemical reactivities due to their different three-dimensional shapes. basicmedicalkey.com

The conformation of the cyclohexane ring (chair, boat, twist-boat) and the preference of the methyl and aryl groups for equatorial or axial positions will influence the steric environment around the reactive sites of the molecule. msu.edu For example, in electrophilic aromatic substitution, the steric bulk of the 3-methylcyclohexyl group, and its specific conformation, could influence the ratio of substitution at the two available ortho positions (2 and 6).

Reactions that create a new stereocenter on the cyclohexyl ring or on a substituent attached to the aromatic ring could lead to the formation of diastereomers, and the existing stereochemistry of the 3-methylcyclohexyl group could direct the stereochemical outcome of such reactions. youtube.com

Computational and Theoretical Investigations of Reaction Mechanisms

While specific experimental data on the reactivity of this compound is scarce, computational chemistry provides a powerful tool for predicting its behavior and understanding reaction mechanisms. nih.gov Density Functional Theory (DFT) is a common method used to study aromatic substitution reactions. diva-portal.orgresearchgate.net

For this molecule, computational studies could provide insights into:

SNAr Reactivity: Calculation of the activation energies for the stepwise and concerted SNAr pathways would clarify the feasibility of this reaction and the nature of the transition states or intermediates. acs.orgresearchgate.net

Electrophilic Aromatic Substitution: DFT calculations can model the stability of the sigma complex intermediates for attack at different positions on the ring, thus predicting the regioselectivity of various EAS reactions. rsc.orgnih.gov The electronic effects of each substituent can be quantified to explain the observed directing effects.

Amine Reactivity: The mechanism of reactions like diazotization can be modeled to understand the energetics of the intermediates. mdpi.com

Stereochemical Influence: The relative energies of the cis and trans isomers and their different chair conformations could be calculated. This would help in understanding how the stereochemistry of the methylcyclohexyl group might influence reaction rates and product distributions through steric effects. nih.gov

Such theoretical investigations are invaluable for predicting the chemical properties of novel compounds and for designing synthetic routes. nih.gov

Iv. Derivatization and Scaffold Construction Utilizing 3 Fluoro 4 3 Methylcyclohexyl Aniline

Synthesis of Substituted Urea (B33335) and Amide Derivatives

The primary amine of 3-Fluoro-4-(3-methylcyclohexyl)aniline is readily amenable to acylation and related reactions to form amide and urea linkages, which are prevalent motifs in medicinal chemistry. nih.govsphinxsai.com

Urea Derivatives: The synthesis of urea derivatives can be achieved through several established methods. A direct and common approach involves the reaction of the aniline (B41778) with a substituted isocyanate (R-N=C=O). This addition reaction typically proceeds under mild conditions to yield the corresponding N,N'-disubstituted urea. organic-chemistry.org

Alternatively, isocyanates can be generated in situ from the parent aniline. The classical approach uses phosgene (B1210022) (COCl₂) or its safer, solid equivalent, triphosgene, to convert the aniline into an isocyanate intermediate. nih.govasianpubs.org This intermediate can then be reacted with a different primary or secondary amine to form an unsymmetrical urea. Modern methods often employ safer phosgene substitutes like N,N'-Carbonyldiimidazole (CDI), which activates the aniline to react with another amine, mitigating the hazards associated with phosgene. nih.gov

Amide Derivatives: Amide synthesis is most commonly accomplished by reacting this compound with an acylating agent, such as an acyl chloride or anhydride. These reactions are typically rapid and are often performed in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. sphinxsai.com Another powerful method is the direct coupling of the aniline with a carboxylic acid using a peptide coupling reagent (e.g., DCC, EDC, HATU). This approach is widely used for creating amide bonds under mild conditions, preserving sensitive functional groups elsewhere in the molecule.

The table below illustrates potential urea and amide derivatives synthesized from this compound.

| Derivative Type | Reactant | Potential Product Name |

|---|---|---|

| Urea | Phenyl isocyanate | 1-(3-Fluoro-4-(3-methylcyclohexyl)phenyl)-3-phenylurea |

| Urea | Methyl isocyanate | 1-(3-Fluoro-4-(3-methylcyclohexyl)phenyl)-3-methylurea |

| Amide | Acetyl chloride | N-(3-Fluoro-4-(3-methylcyclohexyl)phenyl)acetamide |

| Amide | Benzoyl chloride | N-(3-Fluoro-4-(3-methylcyclohexyl)phenyl)benzamide |

| Amide | Benzoic acid + EDC | N-(3-Fluoro-4-(3-methylcyclohexyl)phenyl)benzamide |

Formation of Heterocyclic Systems (e.g., quinoline (B57606), benzimidazole, triazole)

The aniline functional group is a cornerstone in the synthesis of numerous nitrogen-containing heterocyclic systems. wikipedia.org By serving as a key building block, this compound can be utilized to construct complex fused-ring structures.

Quinoline Synthesis: Quinolines are bicyclic heterocycles that form the core of many pharmaceuticals. Several classic named reactions can be employed to synthesize quinoline derivatives from anilines.

Skraup Synthesis: This method involves heating the aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). pharmaguideline.comuop.edu.pk The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation to form the quinoline ring. uop.edu.pk

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones to react with the aniline in the presence of an acid catalyst. wikipedia.org

Combes Quinoline Synthesis: This reaction involves the condensation of an aniline with a β-diketone under acidic conditions to form a 2,4-disubstituted quinoline. wikipedia.orgpharmaguideline.com

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, which could be formed from the parent aniline after appropriate functionalization. pharmaguideline.comnih.gov

Benzimidazole Synthesis: Benzimidazoles are another class of heterocycles with significant biological activity. The most common route is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde under acidic conditions. nih.govresearchgate.net To utilize this compound for this synthesis, it would first need to be converted into an o-phenylenediamine derivative, for example, by nitration at the adjacent position followed by reduction. This diamine intermediate could then be cyclized with various aldehydes to yield a library of substituted benzimidazoles. organic-chemistry.org

Triazole Synthesis: Triazoles exist as two common isomers, 1,2,3-triazoles and 1,2,4-triazoles, both of which are important pharmacophores. frontiersin.orgfrontiersin.org

1,2,3-Triazoles: These are commonly synthesized via the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. The aniline group of this compound can be converted into an azide through diazotization with nitrous acid, followed by treatment with sodium azide. wikipedia.org The resulting aryl azide is a stable intermediate that can react with a terminal alkyne, often catalyzed by copper(I) (CuAAC or "click chemistry"), to regioselectively form the 1,4-disubstituted 1,2,3-triazole ring. researchgate.net

1,2,4-Triazoles: The synthesis of this isomer is more varied. One common pathway involves the condensation of amidrazones with various one-carbon sources. mdpi.com The parent aniline could be converted into an appropriate intermediate, such as a thioamide or an imidate, which could then be reacted with a hydrazine (B178648) derivative to construct the 1,2,4-triazole (B32235) ring.

The table below summarizes potential heterocyclic systems that could be derived from this compound.

| Heterocycle | Key Synthetic Route | Required Co-Reactant(s) |

|---|---|---|

| Quinoline | Skraup Synthesis | Glycerol, H₂SO₄, Oxidizing Agent |

| Quinoline | Combes Synthesis | β-Diketone (e.g., acetylacetone) |

| Benzimidazole | Phillips Condensation | Nitration/Reduction, then Aldehyde/Carboxylic Acid |

| 1,2,3-Triazole | Huisgen Cycloaddition | Diazotization/Azidation, then a terminal alkyne |

Conjugation with Polymeric and Nanomaterial Systems

The aniline moiety provides a reactive site for covalently linking the this compound scaffold to polymers and nanomaterials, enabling the development of functional materials with tailored properties.

Polymeric Systems: Aniline and its derivatives can be polymerized to form polyanilines (PANI), a class of conducting polymers. nih.gov The polymerization of this compound could be achieved through chemical or electrochemical oxidation, potentially leading to a soluble and processable conducting polymer whose properties are modulated by the fluoro and methylcyclohexyl substituents. rsc.org Alternatively, the aniline derivative can be incorporated into other polymer backbones. nih.govacs.org This can be done by first modifying the aniline with a polymerizable group (e.g., a vinyl or acrylate (B77674) group) to create a monomer, which is then copolymerized with other monomers. Another strategy is post-polymerization modification, where a pre-formed polymer containing reactive groups (e.g., acyl chlorides or epoxides) is treated with the aniline to graft the molecule onto the polymer chain.

Nanomaterial Systems: The aniline group is an effective anchor for conjugation to the surface of various nanomaterials. For gold nanoparticles (AuNPs), aniline-functionalized molecules can be attached through oxidative coupling reactions with surface-bound molecules like o-aminophenols. researchgate.net Another powerful technique involves converting the aniline to a diazonium salt. These salts are highly reactive and can form stable covalent bonds with the surfaces of carbon-based nanomaterials (e.g., graphene, carbon nanotubes) and metal surfaces. This allows for the stable immobilization of the this compound scaffold, creating functionalized nanoparticles for applications in sensing, catalysis, or drug delivery. nanomaterchem.com

Development of Novel Linkers and Intermediate Structures

The unique trifunctional nature of this compound—comprising the amine, the fluorinated aromatic ring, and the aliphatic cyclohexyl group—makes it an attractive building block for creating novel linkers and complex chemical intermediates. nih.gov

Aniline-based structures are increasingly used as cleavable or stable linkers in fields like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). precisepeg.comacs.org The amine group provides a convenient attachment point for one part of a conjugate, while other positions on the molecule can be functionalized for attachment to a second component.

The amine can be transformed into a variety of other reactive functional groups to create versatile intermediates. wikipedia.org

Isocyanate/Isothiocyanate: Reaction with phosgene or thiophosgene (B130339) converts the amine into a highly electrophilic group capable of reacting with nucleophiles like alcohols or amines.

Azide: As mentioned previously, conversion to an azide allows for click chemistry reactions.

Diazonium Salt: This intermediate is not only useful for nanomaterial conjugation but also for Sandmeyer reactions, which can replace the original amino group with a wide range of substituents (e.g., halides, cyanide, hydroxyl), further diversifying the available intermediate structures. wikipedia.org

Furthermore, the aromatic ring itself is a platform for modification. The fluorine atom can influence the reactivity of the ring, and modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or C-H activation methods could potentially be used to introduce additional functional groups, creating bifunctional or multifunctional linkers with precise spatial arrangements of reactive sites. researchgate.netnih.gov

V. Advanced Spectroscopic and Computational Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance and Mass Spectrometry Applications for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstone techniques for the unambiguous structural determination of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework and the local electronic environment of each nucleus. For 3-Fluoro-4-(3-methylcyclohexyl)aniline, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR experiments.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the aniline (B41778) (-NH₂) protons, the cyclohexyl methine and methylene (B1212753) protons, and the methyl protons. The coupling patterns and chemical shifts of the aromatic protons would be influenced by the fluorine and amino substituents. The complexity of the cyclohexyl signals would provide insights into the stereochemistry of the methyl group (axial vs. equatorial).

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. The carbon attached to the fluorine atom would exhibit a characteristic large one-bond C-F coupling constant.

¹⁹F NMR: The fluorine NMR spectrum would display a single resonance, and its coupling to neighboring protons would further confirm the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the chemical formula C₁₃H₁₈FN. Fragmentation patterns observed in the mass spectrum, often generated through techniques like electron ionization (EI) or collision-induced dissociation (CID), would offer valuable structural information by revealing stable fragments of the molecule.

| Nucleus | Expected Chemical Shift Range (ppm) | Key Correlations |

| ¹H (Aromatic) | 6.5 - 7.5 | Coupling patterns reveal substituent positions. |

| ¹H (Aniline NH₂) | 3.0 - 5.0 | Broad singlet, position can vary. |

| ¹H (Cyclohexyl) | 1.0 - 2.5 | Complex multiplets, stereochemistry dependent. |

| ¹H (Methyl) | 0.8 - 1.2 | Doublet, coupled to the cyclohexyl methine. |

| ¹³C (Aromatic) | 110 - 160 | C-F coupling provides key structural information. |

| ¹³C (Cyclohexyl) | 20 - 50 | Reveals the carbon skeleton of the aliphatic ring. |

| ¹⁹F | -110 to -140 | Single resonance confirming the fluorine presence. |

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can also provide information about molecular conformation.

For this compound, key vibrational bands would include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region, characteristic of the primary amine group.

C-H stretching: Aromatic and aliphatic C-H stretches appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=C stretching: Aromatic ring vibrations are found in the 1450-1600 cm⁻¹ region.

C-N stretching: This vibration is expected in the 1250-1350 cm⁻¹ range.

C-F stretching: A strong absorption band typically appears in the 1000-1300 cm⁻¹ region.

Conformational studies can be performed by analyzing subtle shifts in vibrational frequencies, which can be influenced by the relative orientation of the methylcyclohexyl group with respect to the fluoroaniline (B8554772) ring.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

| N-H Stretch | 3300 - 3500 | FTIR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FTIR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FTIR, Raman |

| C-N Stretch | 1250 - 1350 | FTIR |

| C-F Stretch | 1000 - 1300 | FTIR |

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the aniline group. This information is crucial for understanding the solid-state properties of the compound. While no specific crystallographic data for this compound is publicly available, the general principles of the technique would be applied to determine its solid-state conformation and packing.

Quantum Chemical Calculations for Electronic Structure, Conformation, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing insights into molecular properties that are difficult to measure. For this compound, these calculations can be used to:

Optimize Molecular Geometry: Predict the lowest energy conformation of the molecule, including the preferred orientation of the methylcyclohexyl group.

Predict Spectroscopic Properties: Calculate NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.

Analyze Electronic Structure: Determine the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and predict the molecule's reactivity and electronic properties.

Investigate Reaction Mechanisms: Model potential chemical reactions involving the aniline functionality or the aromatic ring.

These computational studies provide a theoretical framework for understanding the structure and reactivity of the molecule at the electronic level.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules over time, MD can provide a detailed picture of conformational dynamics and intermolecular interactions in the condensed phase.

For this compound, MD simulations could be employed to:

Explore the Conformational Landscape: Identify the different accessible conformations of the molecule in solution and determine their relative populations. This is particularly relevant for the flexible methylcyclohexyl ring.

Study Solvation Effects: Simulate the molecule in different solvents to understand how the solvent environment influences its conformation and behavior.

Investigate Intermolecular Interactions: Model the interactions between multiple molecules to understand aggregation behavior and the nature of non-covalent interactions in the liquid or solid state.

MD simulations offer a dynamic perspective that complements the static picture provided by other experimental and computational techniques.

Vi. Role of 3 Fluoro 4 3 Methylcyclohexyl Aniline in the Development of Fine Chemicals and Research Reagents

A Versatile Precursor in Organic Synthesis for Diverse Chemical Classes

Aniline (B41778) derivatives are fundamental building blocks in modern organic chemistry, serving as precursors to a vast array of more complex molecules. rsc.org The presence of both a fluorine atom and a substituted alkyl group on the aniline ring, as seen in 3-Fluoro-4-(3-methylcyclohexyl)aniline, offers multiple reactive sites and modulates the reactivity of the aromatic system, making it a highly versatile precursor.

The amino group of the aniline is a key functional handle that readily participates in a variety of chemical transformations. These reactions allow for the construction of a wide range of organic compounds, including, but not limited to, heterocycles, amides, and carbamates. For instance, the amino group can be diazotized and subsequently replaced with a variety of other functional groups, or it can undergo condensation reactions with carbonyl compounds to form Schiff bases, which are themselves important intermediates.

The fluorine atom at the 3-position significantly influences the electronic properties of the aniline ring. Its strong electron-withdrawing nature can direct the regioselectivity of electrophilic aromatic substitution reactions, often favoring substitution at the positions ortho and para to the amino group. This directing effect is crucial for the controlled synthesis of polysubstituted aromatic compounds. Furthermore, the incorporation of fluorine is a widely used strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. researchgate.netresearchgate.net

The 4-(3-methylcyclohexyl) substituent provides bulk and lipophilicity, which can be advantageous in tuning the physical properties of the final products, such as solubility and crystallinity. The synthesis of aniline derivatives with cyclohexyl groups can be achieved through methods like the reduction of a corresponding nitroaromatic compound or through catalytic systems. researchgate.net For example, a palladium on carbon (Pd/C) with an ethylene (B1197577) system can be used to synthesize substituted anilines from cyclohexanones. rsc.orgacs.org

The following table illustrates the potential of this compound as a precursor in the synthesis of various classes of chemical compounds, based on the known reactivity of analogous fluorinated anilines.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product Class | Significance |

|---|---|---|---|

| Acylation | Acyl chloride or anhydride, base | Amides | Precursors to pharmaceuticals and polymers. |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamides | Important pharmacophores in various drugs. |

| Diazotization-Substitution | NaNO₂, H⁺; followed by CuX, KCN, H₂O, etc. | Halogenated, cyano-, hydroxyl-substituted aromatics | Versatile intermediates for further functionalization. |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, ligand, base | Di- and Triarylamines | Building blocks for organic electronic materials. |

| Schiff Base Formation | Aldehyde or ketone, acid catalyst | Imines (Schiff bases) | Intermediates for heterocycle synthesis and ligands. |

| Cyclization Reactions | Various reagents depending on the desired heterocycle | Heterocyclic compounds (e.g., quinolines, indoles) | Core structures in many biologically active molecules. doi.orgsigmaaldrich.com |

Applications in Material Science Research

The unique molecular architecture of this compound makes it and its derivatives promising candidates for applications in material science, particularly in the fields of liquid crystals and high-performance polymers.

In the realm of liquid crystals , both the fluorine substituent and the cyclohexyl ring are known to impart desirable properties. The introduction of a fluorine atom into a liquid crystal molecule can significantly alter its dielectric anisotropy, a key parameter for display applications. researchgate.net Specifically, lateral fluorination can favor the formation of a nematic phase over a smectic phase. The cyclohexyl ring, on the other hand, provides a rigid and anisotropic core, which is a common structural motif in many liquid crystalline compounds. beilstein-journals.org The combination of a polar fluorine atom and a non-polar, bulky cyclohexyl group in a single molecule could lead to materials with tailored mesophase behavior and electro-optical properties. Research on fluorinated cyclohexyl motifs has shown that while they can induce a strong molecular dipole, this can also lead to higher melting points and reduced solubility, highlighting the need for careful molecular design. rsc.org

In the area of high-performance polymers , fluorinated anilines are utilized as monomers for the synthesis of polymers with enhanced thermal stability, chemical resistance, and specific electronic properties. etnatec.comcapchem.com For instance, polyanilines derived from fluorinated monomers have been investigated for their potential as conducting polymers. The fluorine substituent can influence the polymer's solubility and processing characteristics. nih.govresearchgate.netnih.gov The incorporation of a bulky, aliphatic group like 3-methylcyclohexyl into the polymer backbone could further modify its physical properties, such as increasing the free volume and altering the chain packing, which could be beneficial for applications like gas separation membranes or coatings with low surface energy. researchgate.netrsc.org

Table 2: Potential Material Science Applications of this compound Derivatives

| Material Class | Potential Role of the Compound | Desired Properties |

|---|---|---|

| Liquid Crystals | As a core structure or dopant. | Tailored dielectric anisotropy, mesophase stability, and broad temperature ranges. rsc.orgresearchgate.net |

| Conducting Polymers | As a monomer or co-monomer in polymerization. | Enhanced solubility, thermal stability, and processability. nih.govnih.gov |

| High-Performance Coatings | As a component in fluorinated polymer formulations. | Chemical resistance, thermal stability, and low surface energy. etnatec.comresearchgate.net |

| Gas Separation Membranes | As a monomer for polymers with tailored free volume. | Improved permeability and selectivity for specific gases. |

Utility in Methodological Development for Fluorination and Cyclohexyl Functionalization

The synthesis of specifically substituted aromatic compounds like this compound is a challenge that drives the development of new synthetic methodologies. The regioselective introduction of a fluorine atom onto an aniline ring, especially at the meta-position to the amino group, requires specific strategies to overcome the strong ortho- and para-directing influence of the amine. nih.gov Methodologies involving directing groups or specialized fluorinating agents are often employed to achieve the desired regioselectivity. nih.govnih.gov The development of efficient and selective methods for the synthesis of 3-fluoro-4-alkylanilines is an active area of research.

Similarly, the introduction and subsequent functionalization of a cyclohexyl group on an aromatic ring are important transformations in organic synthesis. acs.org The synthesis of 4-alkylanilines can be achieved from the corresponding cyclohexanones, providing a route to these valuable building blocks. acs.org Further functionalization of the cyclohexyl ring itself, for example, by introducing additional substituents or modifying its stereochemistry, can lead to a diverse range of molecular structures with unique properties. The development of catalytic and stereoselective methods for these transformations is of significant interest.

The compound this compound can serve as a model substrate for the development and optimization of such synthetic methods. Its successful synthesis and subsequent reactions would demonstrate the utility and scope of new fluorination and alkylation techniques.

Future Research Directions in Fluorinated Aniline Chemistry

The field of fluorinated aniline chemistry is poised for significant advancements, with several promising research directions emerging. researchgate.netresearchgate.netacs.org Future research will likely focus on several key areas where compounds like this compound could play a significant role:

Development of Novel Synthetic Methodologies: There is a continuous need for more efficient, selective, and sustainable methods for the synthesis of complex fluorinated anilines. rsc.org This includes the development of late-stage fluorination techniques that can introduce fluorine into complex molecules at a late step in the synthesis, as well as new catalytic methods for the regioselective functionalization of the aniline ring and the cyclohexyl moiety. researchgate.net

Exploration of New Applications in Medicinal Chemistry: The unique properties imparted by fluorine will continue to be exploited in the design of new therapeutic agents. researchgate.netnih.gov Research will likely focus on the synthesis of libraries of fluorinated aniline derivatives for screening against a wide range of biological targets. The combination of fluorine with other functional groups, as seen in this compound, offers a rich chemical space for the discovery of new drug candidates. researchgate.netnih.gov

Advancements in Materials Science: The demand for new materials with tailored properties will drive the synthesis and investigation of novel polymers and liquid crystals derived from functionalized fluorinated anilines. rsc.orgresearchgate.net Research will likely focus on understanding the structure-property relationships to design materials with specific optical, electronic, and physical characteristics for applications in electronics, optics, and coatings. etnatec.com

Supramolecular Chemistry and Crystal Engineering: The presence of both a hydrogen bond donor (the amino group) and a potential hydrogen bond acceptor (the fluorine atom), along with a bulky hydrophobic group, makes this compound an interesting building block for supramolecular chemistry. Future research may explore how these molecules self-assemble in the solid state and in solution, and how these interactions can be used to create novel functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.